molecular formula C9H10O B14669005 Nona-2,4,6,8-tetraenal CAS No. 41855-41-8

Nona-2,4,6,8-tetraenal

Cat. No.: B14669005
CAS No.: 41855-41-8
M. Wt: 134.17 g/mol
InChI Key: IEMJWMDAYSVSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-2,4,6,8-tetraenal, also known as retinal or retinaldehyde, is a polyene chromophore. It is a crucial compound in the visual cycle of many organisms, including humans. Retinal is the aldehyde form of vitamin A and plays a significant role in the process of vision by binding to proteins called opsins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nona-2,4,6,8-tetraenal can be achieved through the oxidative cleavage of carotenoids such as beta-carotene. This reaction is typically catalyzed by enzymes like beta-carotene 15,15’-monooxygenase or beta-carotene 15,15’-dioxygenase . The reaction conditions often involve the presence of oxygen and specific enzymes to facilitate the conversion.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of beta-carotene from natural sources, followed by its enzymatic conversion to retinal. This process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Nona-2,4,6,8-tetraenal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Isomerization reactions often require light or heat to facilitate the conversion .

Major Products Formed

The major products formed from these reactions include retinoic acid, retinol, and various isomers of retinal, each with distinct biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nona-2,4,6,8-tetraenal is unique due to its role in the visual cycle and its ability to undergo isomerization, which is critical for vision. Unlike retinol and retinoic acid, retinal directly participates in the phototransduction process, making it indispensable for vision .

Properties

CAS No.

41855-41-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

nona-2,4,6,8-tetraenal

InChI

InChI=1S/C9H10O/c1-2-3-4-5-6-7-8-9-10/h2-9H,1H2

InChI Key

IEMJWMDAYSVSKR-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.